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Introduction
PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase

(PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It

also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-

PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, PIK-75, an

imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of

p110α in cellular processes like insulin signaling and for exploring therapeutic strategies in

oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and

stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of

action, and synthesis of PIK-75.

Mechanism of Action and Kinase Selectivity
PIK-75 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling

pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second

messengers, and the p110α isoform is a primary mediator of insulin signaling and is often

mutated in tumors.[1] By inhibiting p110α, PIK-75 blocks the production of phosphatidylinositol

(3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of

downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead

to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]
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PIK-75 is a reversible and highly selective inhibitor of p110α, with a half-maximal inhibitory

concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against

p110α than other Class I PI3K isoforms.[1][10] Notably, PIK-75 is a noncompetitive inhibitor

with respect to ATP when binding to p110α.[10] Beyond PI3K, PIK-75 is also a potent inhibitor

of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9

(CDK9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of PIK-75
The following table summarizes the quantitative inhibitory activity of PIK-75 against a panel of

protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to

reduce the activity of a specific enzyme by 50%.[13]

Target Kinase IC50 (nM) Notes

PI3K Isoforms

p110α 5.8
Over 200-fold more potent

than against p110β.[1][2][3][10]

p110β 1300 (1.3 µM) [1][2][3][10]

p110γ 76 [1][2][3][10]

p110δ 510 [2][10]

Other Kinases

DNA-PK 2 [2][3][4]

mTORC1 ~1000 (~1 µM) [2]

mTORC2 ~10000 (~10 µM) [2]

ATM 2300 (2.3 µM) [2]

ATR 21000 (21 µM) [2]

hsVPS34 2600 (2.6 µM) [2]

Experimental Protocols
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PI3K Enzyme Activity Assay (Radiometric)
This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive

phosphate into its lipid substrate.

Materials:

Purified PI3K enzyme (e.g., p110α/p85α)

PIK-75 (dissolved in DMSO)

Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂

Substrate: 180 µM Phosphatidylinositol (PI)

ATP Mix: 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP

Stop Solution: 1 M HCl

Extraction Solution: Chloroform/Methanol (1:1 v/v)

2 M KCl

Scintillation fluid and counter

Methodology:

Prepare serial dilutions of PIK-75 in the reaction buffer.

In a 50 µL reaction volume, combine the PI3K enzyme, PI substrate, and the desired

concentration of PIK-75.

Initiate the reaction by adding the ATP mix.

Incubate the reaction mixture for 30 minutes at room temperature.[10]

Stop the reaction by adding 50 µL of 1 M HCl.[10]
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Extract the phosphorylated lipid products by adding 100 µL of chloroform/methanol (1:1),

followed by vortexing.[10]

Add 250 µL of 2 M KCl to facilitate phase separation, and vortex again.

Centrifuge to separate the organic and aqueous phases.

Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a

scintillation vial.

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[10]

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50

value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

Human cancer cell lines (e.g., SKOV-3, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FCS)

PIK-75

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization Buffer: 10% SDS in 0.01 M HCl

24-well or 96-well microplates

Spectrophotometer

Methodology:

Seed cells in microplates at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of PIK-75 (or DMSO as a vehicle control) for a

specified duration (e.g., 48 or 72 hours).[10]

Following the incubation period, add MTT solution to each well and incubate for

approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.[10]

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Incubate overnight (approx. 16 hours) at 37°C.[10]

Transfer samples to a 96-well plate and measure the absorbance (optical density) at a

wavelength of 570 nm, with a reference wavelength of 690 nm.[10]

Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations
PI3K/Akt Signaling Pathway
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Caption: PI3K signaling pathway and the inhibitory action of PIK-75.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1677873?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis Workflow for PIK-75
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Caption: Generalized synthetic route for PIK-75.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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